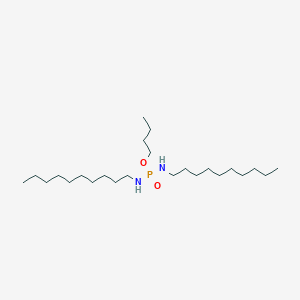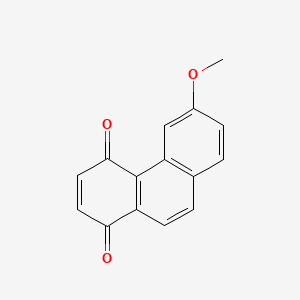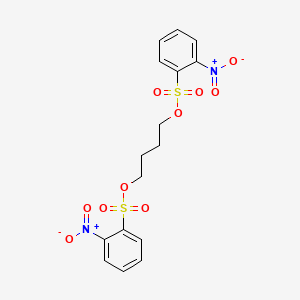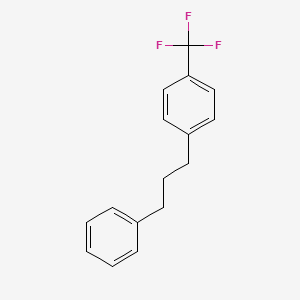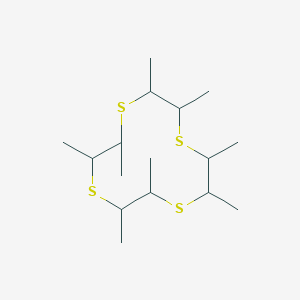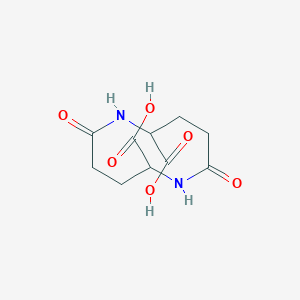
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is a chemical compound with the molecular formula C₁₀H₁₄N₂O₆. . This compound is characterized by its unique structure, which includes two nitrogen atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the diazecine ring: This step involves the cyclization of a suitable precursor to form the diazecine ring structure.
Introduction of carboxylic acid groups: Carboxylation reactions are employed to introduce the carboxylic acid groups at the desired positions.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Scientific Research Applications
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:
Binding to target molecules: The compound may bind to specific proteins or enzymes, affecting their activity.
Modulation of pathways: It may modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Diazecane-2,7-dicarboxylic acid: A similar compound with a different oxidation state.
1,6-Diazecine-2,7-dicarboxylic acid: Another similar compound with variations in the ring structure.
Uniqueness
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is unique due to its specific ring structure and oxidation state, which confer distinct chemical and biological properties.
Properties
CAS No. |
64626-33-1 |
|---|---|
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5,10-dioxo-1,6-diazecane-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(9(15)16)11-8(14)4-2-6(12-7)10(17)18/h5-6H,1-4H2,(H,11,14)(H,12,13)(H,15,16)(H,17,18) |
InChI Key |
XVIMSIQMNOMBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(CCC(=O)NC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


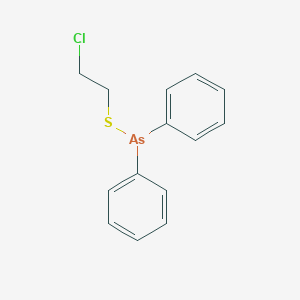
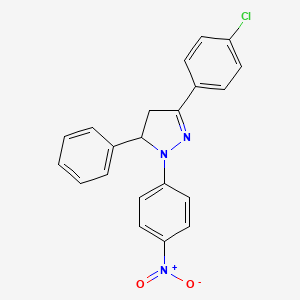
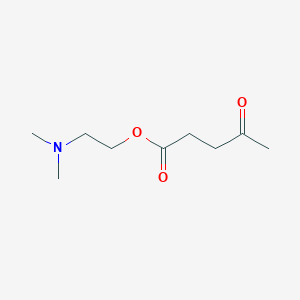
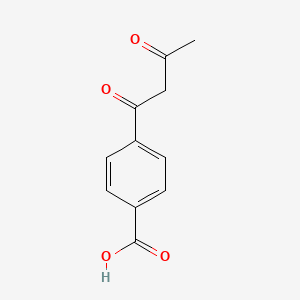
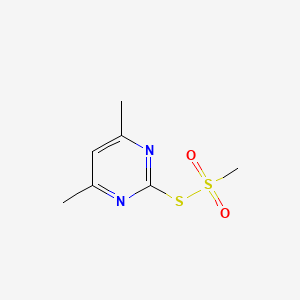
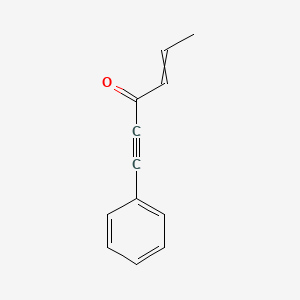

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
